N1-(4-methoxybenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(4-methoxybenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O4 and its molecular weight is 440.544. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
N1-(4-methoxybenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is part of a broader category of chemical compounds that have been synthesized and analyzed for various structural and chemical properties. The study of similar compounds involves understanding their synthesis routes, molecular structures, and potential reactivity under different conditions. For instance, the oxidative removal of N-(p-methoxybenzyl) groups on diketopiperazine skeletons with ceric ammonium nitrate demonstrates a specific chemical reactivity that could be relevant for modifications of this compound under similar conditions (Yoshimura et al., 1983).
Pharmacological Interest
Compounds structurally related to this compound have shown significant pharmacological interest. For example, arylpiperazine derivatives are known for their high affinity for 5-HT1A serotonin ligands, showcasing potential applications in neuropsychopharmacology and the development of treatments for disorders related to serotonin dysregulation (Glennon et al., 1988). Similarly, the synthesis and pharmacological evaluation of triazole derivatives reveal their potential as selective antagonists for various receptors, pointing towards the versatility of these compounds in drug development (Kakefuda et al., 2002).
Potential Therapeutic Applications
Research into similar compounds has led to the identification of potential therapeutic applications. For example, the synthesis and anticancer evaluation of triazole derivatives highlight the anticancer activity of certain piperazine-related compounds, suggesting that derivatives of this compound may also possess similar activities (Bekircan et al., 2008). Additionally, compounds with structural similarities have been explored for their lipase and α-glucosidase inhibition properties, indicating potential applications in the treatment of diseases such as diabetes and obesity (Bekircan et al., 2015).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-27-12-14-28(15-13-27)22(19-6-10-21(32-3)11-7-19)17-26-24(30)23(29)25-16-18-4-8-20(31-2)9-5-18/h4-11,22H,12-17H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZJDNXSZAOCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.